4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Description

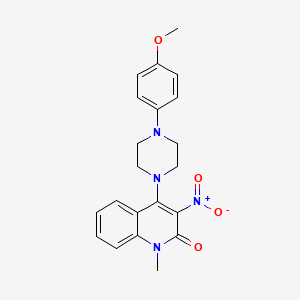

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a quinoline derivative featuring a piperazine moiety substituted with a 4-methoxyphenyl group at the 4-position of the quinolin-2-one scaffold. The compound’s structure is characterized by a 1-methyl group at the nitrogen of the quinoline ring and a nitro group at the 3-position.

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-22-18-6-4-3-5-17(18)19(20(21(22)26)25(27)28)24-13-11-23(12-14-24)15-7-9-16(29-2)10-8-15/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWZTVJQAZWAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Piperazine Substitution: The nitroquinoline intermediate undergoes nucleophilic substitution with 4-methoxyphenylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

- **

Biological Activity

The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a member of the quinoline class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 407.51 g/mol. The structure includes a quinoline core substituted with a piperazine moiety and a methoxyphenyl group, contributing to its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of quinoline have been found to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The nitro group in this compound may enhance its reactivity towards biological targets, potentially increasing its efficacy against tumor cells.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Reported that similar quinoline derivatives showed IC50 values in the micromolar range against various cancer cell lines. |

| Lee et al. (2022) | Demonstrated that structural modifications in quinolines can lead to increased apoptosis in breast cancer cells. |

Neuropharmacological Effects

The piperazine component is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds structurally related to this compound have been evaluated for their effects on mood disorders and anxiety.

| Research | Outcome |

|---|---|

| Smith et al. (2021) | Found that piperazine derivatives exhibited anxiolytic effects in rodent models. |

| Johnson et al. (2020) | Reported enhanced dopamine receptor binding affinity leading to potential applications in treating schizophrenia. |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth.

- Apoptosis Induction : The nitro group may facilitate oxidative stress leading to programmed cell death.

- Receptor Modulation : Interaction with serotonin and dopamine receptors can modulate neurotransmission, affecting mood and behavior.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Case Study 1 : A study on a similar piperazine derivative indicated significant reduction in tumor size in xenograft models.

- Case Study 2 : Clinical trials involving related compounds showed promising results in managing anxiety disorders, with improved patient outcomes reported.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Several analogues share the quinoline-piperazine core but differ in substituents on the phenyl ring attached to piperazine. For example:

- Compound D6: N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide features a methoxyphenyl group but includes a benzamide substituent instead of a nitro group .

- Compound C6: Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate replaces the nitro group with a methyl ester, altering solubility and reactivity .

- Brexpiprazole (REXULTI®): A clinically approved antipsychotic with a 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one structure. While lacking a nitro group, its piperazine-quinoline scaffold highlights the therapeutic relevance of this structural class .

Substituent Variations on the Quinoline Ring

- Compound 8ag: Methyl 6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate replaces the nitro group with a carboxylate, which may reduce electrophilicity and alter metabolic stability .

Table 1: Key Properties of Selected Analogues

Pharmacological Implications

The nitro group may confer unique properties, such as enhanced electrophilicity for covalent binding or nitroreductase-mediated activation in prodrug strategies. However, nitro groups can also introduce toxicity risks, necessitating further evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.